molecular formula C19H15N3O2 B11679579 10-(2,3-Dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(2,3-Dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11679579
M. Wt: 317.3 g/mol
InChI Key: YNCLZVOSYFEFHJ-UHFFFAOYSA-N
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Description

10-(2,3-Dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with appropriate amines and subsequent cyclization reactions under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would focus on maximizing yield, reducing costs, and ensuring consistent quality. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(2,3-Dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different physical and chemical properties depending on the introduced functional groups.

Scientific Research Applications

10-(2,3-Dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    10-Phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione: Lacks the dimethyl substituents, which can affect its reactivity and biological activity.

    10-(2-Methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione: Has only one methyl group, leading to different steric and electronic effects.

    10-(3,4-Dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione: Substitution pattern on the phenyl ring is different, which can influence its chemical properties.

Uniqueness

The presence of two methyl groups on the phenyl ring in 10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione imparts unique steric and electronic properties, making it distinct from its analogs. These differences can lead to variations in reactivity, stability, and biological activity, highlighting the importance of precise structural modifications in chemical research.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H15N3O2/c1-11-6-5-9-15(12(11)2)22-16-8-4-3-7-13(16)10-14-17(22)20-19(24)21-18(14)23/h3-10H,1-2H3,(H,21,23,24)

InChI Key

YNCLZVOSYFEFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)NC4=O)C

Origin of Product

United States

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